Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide
Description
Molecular Architecture and Bonding Patterns
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (CAS 723278-34-0) is a heterocyclic organic compound characterized by a thiazole core, an amino substituent, an acetate ester, and a hydrobromide counterion. Its molecular formula is C₆H₉BrN₂O₂S , with a molecular weight of 253.12 g/mol. The structure comprises:
- Thiazole Ring : A five-membered aromatic ring containing sulfur at position 1 and nitrogen at position 3. The ring exhibits conjugated π-electrons, with alternating double bonds between C2–N3, C4–C5, and C5–S1.
- Amino Group : A primary amine (-NH₂) attached to the C2 position of the thiazole ring, contributing to hydrogen-bonding potential.
- Acetate Ester : A methyl ester (-COOCH₃) linked to the C5 position via a methylene group (-CH₂-), introducing electron-withdrawing effects.
- Hydrobromide Counterion : A Br⁻ ion neutralizing the protonated amino group, forming a zwitterionic structure.
Key Bonding Features :
- Resonance in the Thiazole Ring : Delocalization of electrons between nitrogen and sulfur atoms stabilizes the ring, with partial double-bond character in C2–N3 and C5–S1 bonds.
- Electron-Withdrawing Acetate Group : The ester carbonyl (C=O) polarizes the adjacent methylene group, affecting reactivity at the C5 position.
- Hydrogen Bonding : The protonated amino group (NH₃⁺) and ester carbonyl oxygen may engage in intermolecular interactions, influencing crystallinity.
Crystallographic Characterization and Spatial Arrangement
While specific crystallographic data for this compound are not publicly available, structural insights can be inferred from related thiazole derivatives and computational models:
Proposed Packing Motifs :
| Feature | Description |
|---|---|
| Thiazole Planarity | The aromatic ring adopts a flat geometry, enabling π-π stacking interactions. |
| Hydrogen Bonding | NH₃⁺ may form ionic interactions with Br⁻, while the ester carbonyl may participate in C=O···H–N bonds. |
| Acetate Orientation | The ester group likely extends axially from the thiazole ring, minimizing steric hindrance. |
Comparative Crystallography :
Comparative Analysis with Related Thiazole Derivatives
This compound differs structurally and electronically from other thiazole-based compounds:
| Compound | Key Structural Features | Electronic Characteristics |
|---|---|---|
| Target Compound | Thiazole + NH₂ (C2) + Acetate (C5) + HBr⁻ | Electron-withdrawing acetate; H-bond donor |
| 2-Aminothiazole | Thiazole + NH₂ (C2) | Basic amine; minimal electron-withdrawing groups |
| 4-(2-Pyridinyl)-2-aminothiazole | Thiazole + NH₂ (C2) + Pyridine (C4) | Extended conjugation via pyridine ring |
| Benzothiazole-2-yl Acylthiourea | Benzothiazole + Thiourea substituent | Strong electron-withdrawing thiourea group |
Critical Distinctions :
- Substituent Position : The acetate at C5 alters electronic distribution compared to C4-substituted analogs (e.g., pyridinyl groups).
- Salt Formation : The hydrobromide counterion enhances solubility and stability, unlike neutral thiazole bases.
- Reactivity : The acetate ester may undergo hydrolysis under acidic/basic conditions, unlike non-ester thiazole derivatives.
Properties
IUPAC Name |
methyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.BrH/c1-10-5(9)2-4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHQOEBHZXFKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(S1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725514 | |
| Record name | Methyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723278-34-0 | |
| Record name | Methyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the thiazole derivative.
Biological Activity
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, with the molecular formula CHBrNOS and CAS number 723278-34-0, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
- Molecular Weight : 253.11 g/mol
- Purity : ≥97%
- Storage Conditions : Room temperature
Antimicrobial Activity
The thiazole moiety in this compound has been associated with significant antimicrobial properties. Derivatives of 2-amino-1,3-thiazole have demonstrated efficacy against various pathogenic microorganisms. For instance, studies have shown that compounds containing this moiety exhibit activity against bacteria such as Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | Concentration (μg/disk) |
|---|---|---|---|
| Compound 18a | Salmonella typhi | 15 | 500 |
| Compound 18b | E. coli | 19 | 500 |
| Compound 19 | S. aureus | 62.5 (MIC value) | - |
Anticancer Activity
This compound is also being explored for its anticancer properties. Research indicates that derivatives of the thiazole scaffold can inhibit cell proliferation in various cancer cell lines. For example, studies have reported that certain thiazole derivatives exhibit cytotoxic effects against human melanoma (A375P) and leukemia (K562) cell lines, with IC values as low as 0.5 µM .
Table 2: Cytotoxicity of Thiazole Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | A375P | 0.5 |
| Compound B | K562 | 2.1 |
| Compound C | HepG2 | >10 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some thiazole derivatives act as inhibitors for enzymes such as phosphodiesterase type 5 (PDE5), which is involved in various cellular signaling pathways related to cancer and inflammation .
- Induction of Apoptosis : Certain compounds in this class have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death and reduced tumor growth.
- Synergistic Effects : The combination of thiazole derivatives with other pharmacologically active agents may enhance their therapeutic efficacy through synergistic mechanisms .
Case Studies
A notable study evaluated the anticancer effects of a series of thiazole derivatives on multiple cancer cell lines, demonstrating significant reductions in cell viability across different concentrations . The findings suggest that structural modifications in the thiazole ring can lead to improved potency and selectivity against specific cancer types.
Scientific Research Applications
Antimicrobial Activity
The thiazole moiety is well-documented for its antimicrobial properties. Research indicates that derivatives of thiazole exhibit significant activity against various pathogens, including bacteria and fungi.
- Mechanism of Action : Thiazole derivatives disrupt microbial cell wall synthesis or inhibit vital metabolic pathways.
- Case Studies : In vitro studies have shown that compounds similar to methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide possess effective inhibitory concentrations against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20–28 μg/mL |
| Escherichia coli | 24–40 μg/mL |
Anticancer Potential
Thiazole derivatives have been explored for their anticancer properties. This compound may serve as a lead compound for developing new anticancer agents.
- Research Findings : Studies have reported that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the inhibition of angiogenesis .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| U251 (Glioblastoma) | 10–30 |
| WM793 (Melanoma) | 5.71 |
Drug Development
The unique structure of this compound allows for modifications that can enhance its pharmacological properties.
- Synthesis Techniques : Various synthetic pathways can be employed to modify the thiazole ring or the acetate group to improve solubility and bioavailability .
Other Potential Applications
Beyond antimicrobial and anticancer activities, this compound may also find applications in:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole Core Derivatives
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate
- Structure : Differs in the substitution position (4-yl vs. 5-yl) and ester group (ethyl vs. methyl).
- Synthesis: Prepared via hydrazine hydrate treatment of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, followed by cyclization with carbon disulfide to form bi-heterocyclic propanamides .
- Applications : Intermediate for antimicrobial and anticancer agents, highlighting the role of thiazole positioning in bioactivity .
Ethyl [(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate
Halogen-Substituted Thiazoles
Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate
- Structure: Incorporates a chloro-thiazole ring, nitroimino group, and triazinan ring (C₁₁H₁₅ClN₆O₄S; MW: 362.81 g/mol) .
- Crystallography : Exhibits a triazinan ring in an envelope conformation and intermolecular hydrogen bonding (N–H⋯O/N), enhancing structural rigidity .
- Applications : Insecticidal activity via neuroinhibition, demonstrating the impact of halogenation and additional heterocycles on functionality .
Methyl 2-(4-bromophenyl)acetate Derivatives
- Structure : Features a bromophenyl group instead of thiazole (e.g., 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole) .
- Synthesis : Formed via hydrazide intermediates and cyclization with phosphorus oxychloride .
- Bioactivity : Antimicrobial properties linked to bromophenyl’s electron-withdrawing effects .
Physicochemical and Pharmacokinetic Properties
- Key Observations: The hydrobromide salt form enhances aqueous solubility compared to neutral esters . Chloro and nitroimino substituents increase molecular weight and thermal stability but reduce solubility . Sulfanyl groups introduce oxidative liability, limiting shelf-life .
Preparation Methods
Synthetic Route Overview
The most common and effective synthetic approach to Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide involves the condensation of a halogenated ketoester with thiourea, forming the thiazole ring via a Hantzsch-type synthesis. This method is well-documented and yields the target compound as a hydrobromide salt.
Detailed Preparation Method
Starting Materials and Reaction Conditions
- Starting materials : Methyl 3-bromo-4-oxobutanoate and thiourea.
- Solvent : Methanol.
- Temperature : Reaction heated to 80 °C.
- Duration : Initial heating for 6 hours, followed by standing at ambient temperature for approximately 4 days.
- Yield : Approximately 69% yield of the hydrobromide salt as yellow crystalline solid.
Stepwise Procedure
- Mixing : Methyl 3-bromo-4-oxobutanoate (1.07 mol assumed) is added to a suspension of thiourea (0.96 mol) in methanol. This addition is exothermic.
- Heating : The reaction mixture is heated at 80 °C for 6 hours to promote ring closure and formation of the thiazole core.
- Cooling and Aging : After heating, the mixture is cooled to room temperature and allowed to stand for 4 days to complete the reaction and crystallization.
- Isolation : The product is collected by suction filtration and washed with methanol.
- Characterization : The product is confirmed by NMR spectroscopy, showing characteristic signals consistent with the methyl ester and amino-thiazole functionalities.
Chemical Reaction Scheme
$$
\text{Methyl 3-bromo-4-oxobutanoate} + \text{Thiourea} \xrightarrow[\text{methanol}]{80^\circ C, 6h} \text{this compound}
$$
Reaction Mechanism Insight
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-bromo ketoester, followed by cyclization and elimination steps to form the thiazole ring. The hydrobromide salt forms due to the presence of bromide ions from the starting bromoester.
Comparative Data Table of Preparation Parameters
Alternative and Related Synthetic Approaches
While the above method is the primary and most direct route, related research on thiazole derivatives shows that:
- The Hantzsch thiazole synthesis is a general method involving α-haloketones and thioamides or thioureas to form thiazole rings efficiently under mild conditions.
- Variations in the halogenated ketoester or reaction conditions can optimize yields or tailor the substitution pattern on the thiazole ring.
- The hydrobromide salt form is often preferred due to its stability and ease of isolation.
Research Findings and Notes
- The reaction is exothermic upon mixing and requires controlled addition to manage heat evolution.
- Extended standing time after heating allows for complete crystallization and improved purity of the hydrobromide salt.
- The product’s ^1H NMR spectrum shows characteristic broad singlets for amino protons and singlets for methyl ester and methylene groups, confirming the structure.
- The method avoids harsh conditions and uses readily available reagents, making it suitable for scale-up.
- No base is typically required, simplifying the reaction setup and workup.
Summary Table of Key Research Data
| Aspect | Description |
|---|---|
| Reaction type | Cyclization via Hantzsch thiazole synthesis |
| Key intermediate | α-Bromo ketoester (Methyl 3-bromo-4-oxobutanoate) |
| Nucleophile | Thiourea |
| Solvent | Methanol |
| Temperature | 80 °C (heating), ambient (standing) |
| Time | 6 h heating + 4 days standing |
| Yield | 69% |
| Product | This compound |
| Product form | Yellow crystalline solid |
| Analytical confirmation | ^1H NMR, ^13C NMR |
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide?
- Methodological Answer : The synthesis typically involves coupling reactions between thiazole derivatives and ester-containing precursors. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under reflux conditions. Key steps include:
- Activation of the thiazole ring using catalysts like triethylamine.
- Purification via silica gel chromatography to isolate the hydrobromide salt .
- Structural validation using elemental analysis (C, H, N, S) to confirm purity, with deviations <0.4% from theoretical values .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Multimodal spectroscopic techniques are employed:
- IR spectroscopy : Identification of functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the amino group, C=O at ~1700 cm⁻¹ for the ester) .
- NMR (¹H/¹³C) : Assignments include δ ~2.5–3.5 ppm (thiazole-CH₂), δ ~3.7 ppm (ester-OCH₃), and δ ~6.8–7.2 ppm (aromatic protons if present) .
- Mass spectrometry : Molecular ion peaks consistent with the molecular formula (e.g., [M+H]⁺ or [M-Br]⁺ fragments) .
Advanced Questions
Q. What challenges arise during crystallographic refinement of this compound?
- Methodological Answer :
- Hydrogen atom placement : Hydrogen positions are inferred geometrically or via difference Fourier maps. SHELXL (SHELX suite) refines isotropic displacement parameters for H atoms, while non-H atoms use anisotropic refinement .
- Disorder handling : In cases of rotational disorder (e.g., ester groups), PART instructions in SHELXL split occupancy across multiple sites .
- Validation metrics : R values (R₁ < 0.05 for high-quality data), wR₂ (~0.10–0.15), and goodness-of-fit (S ≈ 1.0) ensure reliability. Tools like PLATON validate hydrogen bonding and geometry .
Q. How can researchers resolve contradictions in bond-length data for the thiazole-acetate backbone?
- Methodological Answer :
- Conjugation effects : Bond lengths (e.g., C-N in the thiazole ring) may deviate from standard values due to resonance. For example, C7–N2 and C7–N3 bonds in analogous structures range between 1.30–1.45 Å, indicating partial double-bond character from nitroimine conjugation .
- Hydrogen bonding : Intramolecular N–H···O interactions shorten adjacent bonds. Full-matrix least-squares refinement with SHELXL accounts for correlated atomic motions .
- Validation software : Mercury (CCDC) or OLEX2 visualizes bond-length outliers and flags them for re-examination .
Q. What computational tools are recommended for analyzing molecular conformation and intermolecular interactions?
- Methodological Answer :
- Conformational analysis : ORTEP-3 generates thermal ellipsoid plots to visualize torsional angles (e.g., dihedral angles between thiazole and ester groups ≈70–75°) .
- Docking studies : AutoDock Vina or GOLD assesses binding affinities to biological targets. For example, docking poses of similar thiazole derivatives show interactions with hydrophobic pockets via π-π stacking .
- Halogen bonding : Short contacts (e.g., Cl···O ≈3.02 Å) are quantified using CrystalExplorer, with Hirshfeld surfaces confirming non-classical interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
